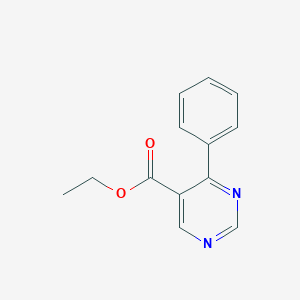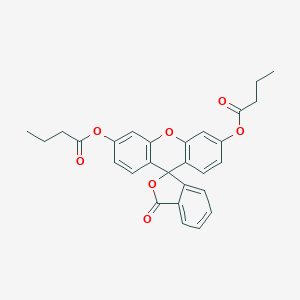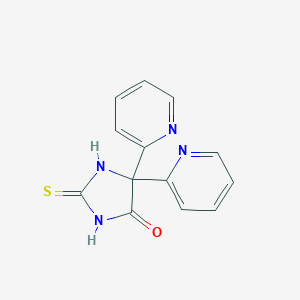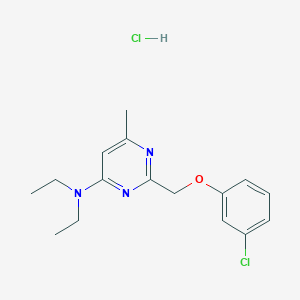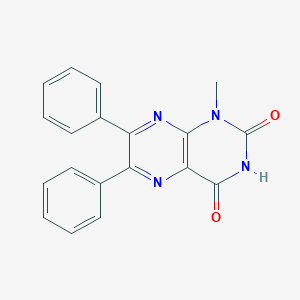
Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-, commonly known as EMPTA, is a synthetic compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and are used for their sedative, hypnotic, and anticonvulsant properties. EMPTA is a potent CNS depressant that has been used in scientific research to study the mechanism of action of barbiturates and their effects on the body.
Mecanismo De Acción
The mechanism of action of EMPTA is similar to other barbiturates. It acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitters in the Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-. By binding to the GABA receptor, EMPTA enhances the inhibitory effect of GABA, leading to an overall decrease in neuronal activity and Barbituric acid, 5-ethyl-5-(4-methylpiperidino)- depression.
Biochemical and Physiological Effects:
EMPTA has been shown to have a range of biochemical and physiological effects on the body. It induces sedation, hypnosis, and anesthesia by depressing the Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-. It also has anticonvulsant properties and has been used to treat seizures. However, EMPTA has a narrow therapeutic index and can cause respiratory depression, coma, and death at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPTA is a useful compound for studying the mechanism of action of barbiturates and their effects on the body. It is a potent Barbituric acid, 5-ethyl-5-(4-methylpiperidino)- depressant and has been used as a reference compound in pharmacological studies. However, its narrow therapeutic index and potential for toxicity limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on EMPTA and other barbiturates. One area of interest is the development of new barbiturate-based drugs with improved safety and efficacy profiles. Another area of research is the investigation of the role of barbiturates in the regulation of GABA receptors and their effects on synaptic transmission. Additionally, the potential use of barbiturates as neuroprotective agents in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
Métodos De Síntesis
The synthesis of EMPTA involves the reaction of barbituric acid with 4-methylpiperidine and ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
EMPTA has been used in scientific research to study the mechanism of action of barbiturates and their effects on the body. It is commonly used as a reference compound in pharmacological studies to compare the effects of other barbiturates. EMPTA has also been used in studies to investigate the role of barbiturates in the regulation of GABA receptors and their effects on synaptic transmission.
Propiedades
Número CAS |
101590-16-3 |
|---|---|
Nombre del producto |
Barbituric acid, 5-ethyl-5-(4-methylpiperidino)- |
Fórmula molecular |
C12H19N3O3 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
5-ethyl-5-(4-methylpiperidin-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H19N3O3/c1-3-12(15-6-4-8(2)5-7-15)9(16)13-11(18)14-10(12)17/h8H,3-7H2,1-2H3,(H2,13,14,16,17,18) |
Clave InChI |
CMMVSWXCSGSQDS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)N2CCC(CC2)C |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)N2CCC(CC2)C |
Otros números CAS |
101590-16-3 |
Sinónimos |
5-ethyl-5-(4-methyl-1-piperidyl)-1,3-diazinane-2,4,6-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



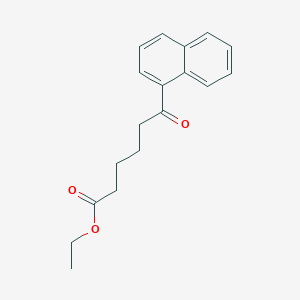
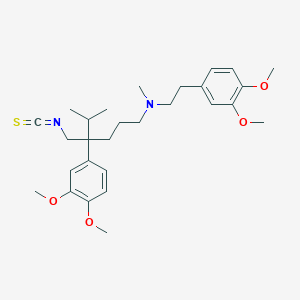
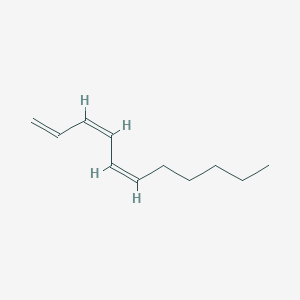


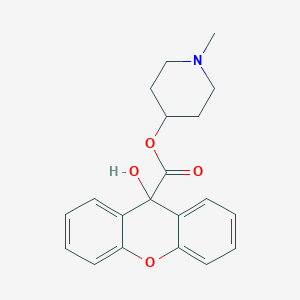

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)
